Triphenylphosphine triphenylborane

Catalog No.
S802014
CAS No.
3053-68-7
M.F
C36H30BP
M. Wt
504.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triphenylphosphine triphenylborane

CAS Number

3053-68-7

Product Name

Triphenylphosphine triphenylborane

IUPAC Name

triphenylborane;triphenylphosphane

Molecular Formula

C36H30BP

Molecular Weight

504.4 g/mol

InChI

InChI=1S/C18H15B.C18H15P/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h2*1-15H

InChI Key

QLAGHGSFXJZWKY-UHFFFAOYSA-N

SMILES

B(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

Synonyms

Triphenylborane - Triphenylphosphine Complex; Triphenylborane; triphenylphosphine; SCHEMBL154807; CTK8B2945

Canonical SMILES

B(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
  • Hydroboration: Ph₃B-Ph₃P serves as a catalyst for the hydroboration reaction, where an alkene reacts with diborane (B₂H₆) to form an organoborane derivative. This intermediate can be further manipulated to generate various organic compounds, including alcohols, aldehydes, and amines.

  • Hydrosilylation: Similar to hydroboration, Ph₃B-Ph₃P can also catalyze the hydrosilylation reaction, where an alkene reacts with a silane (SiH₄) to form an organosilane product. This reaction is valuable for introducing silicon functionality into organic molecules.

  • Polymerization: Ph₃B-Ph₃P has been explored as a catalyst for the polymerization of various monomers, including olefins (alkenes) and dienes. This allows for the controlled synthesis of polymers with specific properties.

Lewis Acid-Base Chemistry

Ph₃B-Ph₃P can act as a Lewis acid due to the empty p-orbital on the boron atom. This property makes it useful in various Lewis acid-base reactions, such as:

  • Friedel-Crafts reactions: Ph₃B-Ph₃P can activate aromatic rings, making them more susceptible to electrophilic aromatic substitution reactions, like Friedel-Crafts alkylation and acylation.

  • Lewis acid activation: Ph₃B-Ph₃P can coordinate to electron-rich functional groups, such as carbonyls (C=O) and esters (C-O-O), thereby enhancing their reactivity towards other reagents. This activation strategy is employed in various organic transformations.

Medicinal Chemistry Research

Limited research suggests potential applications of Ph₃B-Ph₃P in medicinal chemistry. Studies have explored its:

  • Antibacterial activity: Some investigations report the complex exhibiting antibacterial properties against certain bacterial strains. However, further research is necessary to understand the mechanism of action and potential therapeutic applications.

  • Anticancer properties: Preliminary studies suggest potential antitumor activity of Ph₃B-Ph₃P. However, more research is required to validate these findings and elucidate the underlying mechanisms.

Triphenylphosphine triphenylborane is a coordination compound formed from triphenylphosphine and triphenylborane. It exhibits a unique structure characterized by the interaction between the phosphorus atom from triphenylphosphine and the boron atom from triphenylborane. This compound is generally represented by the formula P C6H5)3B C6H5)3\text{P C}_6\text{H}_5)_3\cdot \text{B C}_6\text{H}_5)_3. The resulting complex is known for its stability and versatility in various

Further information on safety and hazards should only be consulted by qualified researchers with proper training and authorization.

While the mechanism of action for specific applications may not be readily available, here are some areas where Ph₃B⋅Ph₃P finds use in scientific research:

  • Organic synthesis: As a Lewis acid catalyst in various organic reactions [].
  • Hydroboration: As a precursor for hydroboration reagents used to introduce boron atoms into organic molecules.

  • Catalytic Reactions: It acts as a catalyst in various organic transformations, including the hydrogenation of olefins and cyclization reactions involving benzene derivatives .
  • Ligand Behavior: As a ligand, it coordinates with transition metals, facilitating reactions such as cross-coupling and polymerization .
  • Reductive Processes: It has been shown to engage in reduction reactions, particularly involving alkoxy radicals, which can lead to the formation of phosphine oxides .

Triphenylphosphine triphenylborane can be synthesized through several methods:

  • Direct Reaction: A common approach involves mixing equimolar amounts of triphenylphosphine and triphenylborane under inert conditions, typically in a solvent like toluene or dichloromethane.
  • Anion Exchange Reactions: Triphenylphosphine adducts can also be prepared via anion exchange reactions involving pre-formed complexes with halide ions, followed by reaction with triphenylborane .
  • Electrochemical Reduction: Recent studies suggest that electrochemical methods may provide a scalable approach for synthesizing phosphine-borane complexes from their respective oxides .

Triphenylphosphine triphenylborane finds applications in various fields:

  • Catalysis: It is widely used as a catalyst in organic synthesis, particularly in metal-catalyzed reactions such as Suzuki coupling and hydrogenation processes .
  • Material Science: The compound is utilized in the development of new materials, including polymers that require specific catalytic properties .
  • Pharmaceutical Chemistry: Its ability to facilitate complex organic transformations makes it valuable in drug synthesis and development.

Studies on the interactions of triphenylphosphine triphenylborane reveal its effectiveness as a ligand in coordination chemistry. It forms stable complexes with various transition metals, enhancing catalytic activity in reactions such as hydroformylation and carbon-carbon bond formation. Additionally, its interactions with radical species have been explored to understand its role in radical-mediated transformations .

Several compounds share structural and functional similarities with triphenylphosphine triphenylborane. Here are some notable examples:

CompoundKey FeaturesUniqueness
TriphenylphosphineCommonly used ligand; versatile in catalysisHigh stability and solubility
TriethylamineUsed as a base; less steric hindranceLess effective as a ligand compared to phosphines
Boron TrifluorideStrong Lewis acid; used in polymerizationMore reactive but less stable than boranes
Triphenyltin HydrideOrganotin compound; used in organic synthesisToxicity limits its applications

Triphenylphosphine triphenylborane stands out due to its dual functionality as both a phosphine and borane, making it particularly effective in catalyzing a wide range of

Dates

Modify: 2023-08-15

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